2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The exact mass of the compound this compound is 476.06129735 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S2/c1-13-2-5-15(6-3-13)27-22(28)20-16(8-9-32-20)24-23(27)33-11-19-25-21(26-31-19)14-4-7-17-18(10-14)30-12-29-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVJEUHMQDLXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure comprising multiple functional groups that contribute to its biological activity. The key components include:
- Thieno[3,2-d]pyrimidin core
- Oxadiazole moiety
- Benzodioxole derivative
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 374.43 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
1. Antimicrobial Activity
Studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains and fungi. The specific mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
2. Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer activity. Thieno[3,2-d]pyrimidine derivatives have been explored for their ability to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Modulation of apoptotic pathways
In vitro studies have shown that certain derivatives can effectively reduce the viability of cancer cell lines while sparing normal cells.
3. Anti-inflammatory Effects
Compounds containing benzodioxole moieties have demonstrated anti-inflammatory properties in various models. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated inhibition of Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 : Anticancer Activity | Showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent cytotoxicity. |
| Study 3 : Anti-inflammatory Activity | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50% at concentrations as low as 1 µM. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole rings often act as enzyme inhibitors in various metabolic pathways.
- Receptor Modulation : The thieno[3,2-d]pyrimidine scaffold may interact with specific receptors involved in inflammatory responses or cancer progression.
- Oxidative Stress Induction : Some derivatives are known to increase reactive oxygen species (ROS) levels in target cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
